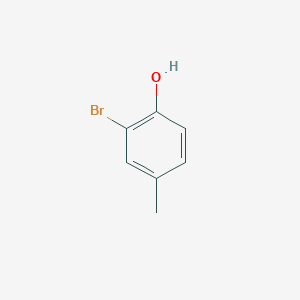

2-Bromo-4-methylphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIDYGLTAOZOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074574 | |

| Record name | Phenol, 2-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-55-0 | |

| Record name | 2-Bromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6627-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-bromo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7N9MXC7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methylphenol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylphenol, also known as 2-bromo-p-cresol, is an organic compound with the chemical formula C₇H₇BrO.[1][2] It is a substituted phenol containing both a bromine atom and a methyl group attached to the benzene ring.[1] This compound serves as a versatile intermediate in organic synthesis and has garnered attention for its applications as an antimicrobial agent and preservative in various products, including personal care items like soaps and cosmetics.[1][3] Structurally, it consists of a hydroxyl group and a methyl group at positions 1 and 4 of the benzene ring, respectively, with a bromine atom at the 2-position.[1] Its biological activities, including potential antioxidant and anti-inflammatory properties, make it a subject of interest for further research in medicinal chemistry and drug development.[1]

Chemical Structure and Identification

The structure of this compound is characterized by a phenol ring substituted with a bromine atom ortho to the hydroxyl group and a methyl group para to the hydroxyl group.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 2-Bromo-p-cresol, Phenol, 2-bromo-4-methyl-, 3-Bromo-4-hydroxytoluene[2] |

| CAS Number | 6627-55-0[2] |

| Molecular Formula | C₇H₇BrO[2] |

| SMILES | CC1=CC(=C(C=C1)O)Br[2] |

| InChI Key | MTIDYGLTAOZOGU-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid or a white to off-white crystalline powder with a slight phenolic odor.[1][5] It is sparingly soluble in water but shows better solubility in organic solvents like chloroform and methanol.[1][6]

| Property | Value |

| Molecular Weight | 187.03 g/mol [4] |

| Appearance | Clear colorless to pale yellow liquid or white to off-white crystalline powder[1][5] |

| Boiling Point | 213-214 °C[4] |

| Density | 1.547 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.578[4] |

| Flash Point | 113 °C (closed cup)[4] |

| Water Solubility | Sparingly soluble[1] |

| pKa (Predicted) | 8.73 ± 0.18[6] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is influenced by the interplay of its three functional groups: the hydroxyl, methyl, and bromine substituents on the aromatic ring.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group, making the phenol ring highly susceptible to electrophilic aromatic substitution reactions.[4] This high reactivity often allows for reactions like halogenation and nitration to occur under mild conditions, sometimes without the need for a Lewis acid catalyst.[7]

-

Radical Scavenging: Similar to other phenolic compounds, this compound is expected to exhibit antioxidant properties by acting as a radical scavenger.[5][8] The hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a resonance-stabilized phenoxyl radical.[5]

-

Nucleophilicity of the Hydroxyl Group: The oxygen of the hydroxyl group can act as a nucleophile, particularly after deprotonation to form a phenoxide ion.[9] This allows for reactions with electrophiles such as alkyl halides and acyl halides to form ethers and esters, respectively.[9]

Biological Activity and Potential Applications

This compound is recognized for its antimicrobial properties and is used as an antiseptic and preservative.[1][2]

-

Antimicrobial Mechanism: The primary mechanism of its antiseptic and preservative action is believed to be the disruption of microbial cell membranes.[2] This leads to the destruction of bacteria and fungi, inhibiting their growth and proliferation.[2]

-

Antioxidant and Anti-inflammatory Potential: While specific studies on this compound are limited, its structural similarity to other hindered phenols suggests potential antioxidant and anti-inflammatory activities.[1][8] Phenolic compounds are well-known for their ability to scavenge free radicals, which is a key aspect of antioxidant behavior.[5]

-

Pharmaceutical and Agrochemical Intermediate: The reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[10]

Experimental Protocols

Synthesis of this compound via Bromination of p-Cresol

This protocol describes a general method for the bromination of p-cresol to yield this compound.

Materials:

-

p-Cresol

-

Bromine

-

Dichloroethane

-

500 mL three-necked flask

-

Ice-salt bath

-

Tubular reactor (e.g., 5 mm inner diameter, 500 mm length)

-

1000 mL three-necked receiving flask

Procedure:

-

Prepare a solution of 108 g (1.00 mol) of p-cresol in 370 g of dichloroethane in the 500 mL three-necked flask.

-

Cool this solution to between -10 and -5 °C using an ice-salt bath.

-

Separately, prepare a solution of 156.8 g (0.98 mol) of bromine in dichloroethane and cool it to the same temperature range.

-

Continuously feed the cooled p-cresol solution and the bromine solution into the tubular reactor at controlled rates (e.g., 47.8 g/min for the p-cresol solution and 52.7 g/min for the bromine solution).

-

Collect the reaction mixture in the 1000 mL three-necked receiving flask.

-

After the reaction is complete, the resulting product can be purified by distillation under reduced pressure.[7]

Analytical Characterization

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Fused-silica open tubular column suitable for phenol analysis.

Sample Preparation:

-

Prepare a stock standard solution of this compound (e.g., 1000 mg/L) by accurately weighing the compound and dissolving it in a suitable solvent like isooctane or hexane.[10]

-

Prepare a series of calibration standards by diluting the stock solution.

-

For unknown samples, perform an appropriate extraction if the analyte is in a complex matrix.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 8 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

Analysis:

-

Inject a known volume of the standards and the sample into the GC.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the standards.[11]

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure for a Liquid Sample:

-

Ensure the ATR crystal is clean before analysis.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.[3]

-

Acquire the spectrum over a suitable range, typically 4000 to 400 cm⁻¹.[12]

-

Collect a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H aromatic stretch, C-Br stretch).

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13][14]

-

For ¹³C NMR, a more concentrated solution may be required (e.g., 20-50 mg).[14]

-

Ensure the sample is completely dissolved and the solution is free of any solid particles. If necessary, filter the solution through a small plug of glass wool into the NMR tube.[13]

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the compound.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol provides a general method to assess the potential antioxidant activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound

-

Standard antioxidant (e.g., Ascorbic Acid or Trolox)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[15]

-

Prepare a series of dilutions of this compound and the standard antioxidant in the same solvent.

-

In a test tube or a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution.

-

Mix well and incubate in the dark at room temperature for a set period (e.g., 30 minutes).[15]

-

Measure the absorbance of the resulting solution at approximately 517 nm.[15]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[15]

Visualizations

Caption: Synthesis and analysis workflow for this compound.

Caption: Proposed antimicrobial mechanism of this compound.

Caption: General antioxidant mechanism of phenolic compounds.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and clothing to prevent skin exposure.[17] A respirator with a suitable filter should be used if ventilation is inadequate.[16]

-

Handling: Wash thoroughly after handling. Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed.[17]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[16][17]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[17]

Conclusion

This compound is a valuable chemical intermediate with established applications as an antimicrobial agent. Its chemical properties, stemming from the substituted phenol structure, allow for a range of chemical transformations and suggest potential for further exploration of its biological activities, particularly as an antioxidant. The experimental protocols provided herein offer a foundation for the synthesis, analysis, and evaluation of this compound in a research setting. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Page loading... [guidechem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 6627-55-0 [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 10. settek.com [settek.com]

- 11. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Synthesis and Discovery of 2-Bromo-4-methylphenol: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-Bromo-4-methylphenol.

This technical document provides a comprehensive overview of this compound (CAS No: 6627-55-0), a significant intermediate in the synthesis of various drugs and chemicals.[1] The guide details various synthetic routes from its precursor, p-cresol, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for prominent synthesis methods are also provided, alongside visualizations of the synthetic pathways to facilitate understanding.

Discovery and Application

While the specific historical moment of the discovery of this compound is not extensively documented in readily available literature, its synthesis and utility are well-established in chemical research. It is recognized as a biochemical reagent for life science research.[2] The compound is also noted for its role in the off-flavor of some wines.[3] Furthermore, its structural attributes make it a valuable building block in the development of pharmaceuticals and other complex organic molecules.[1][4] It is also used as an antimicrobial agent and preservative in personal care products like soaps and cosmetics, and it has shown potential antioxidant and anti-inflammatory properties.[5][6]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid, or a white to light yellow solid.[6][7] It is slightly soluble in water and more soluble in organic solvents.[6][7][8]

| Property | Value |

| Molecular Formula | C7H7BrO[9] |

| Molecular Weight | 187.034 g/mol [9] |

| Melting Point | 54-55 °C[7] |

| Boiling Point | 245-247 °C[7] |

| Density | 1.554±0.06 g/cm3 (at 20 °C)[7] |

| Refractive Index (n20/D) | 1.578[7] |

Synthetic Pathways

The primary route for the synthesis of this compound is the electrophilic bromination of p-cresol. This reaction's selectivity for the ortho-position to the hydroxyl group is a key consideration, with various methods developed to optimize yield and purity while minimizing the formation of byproducts such as 2,6-dibromo-4-methylphenol.

General Reaction Scheme

Caption: General synthesis of this compound.

Several approaches to this bromination have been documented, primarily varying in the choice of brominating agent, solvent, and reaction temperature.

Synthesis Methodologies and Quantitative Data

| Method | Brominating Agent | Solvent | Temperature | Yield | Purity | Reference |

| Method 1 | Bromine | Dichloroethane | -10 to -5 °C | 93.2% | 99.8% | [10] |

| Method 2 | Bromine | Chloroform | -5 to 0 °C | >99% | >98% | [11] |

| Method 3 | Bromine | Chlorobenzene | Room Temperature | 90% | 99% | [12] |

| Method 4 | Bromine | Carbon Tetrachloride | 32-36 °C | - | 96% | [1] |

| Method 5 | HBr/H2O2 | Ethylene Dichloride | - | - | 99.6% selectivity | [13] |

| Method 6 | Carbon Tetrabromide | Acetonitrile | Room Temperature | - | - | [7] |

Experimental Protocols

Below are detailed experimental protocols for two distinct methods of synthesizing this compound.

Method 1: Low-Temperature Bromination in Dichloroethane

This method utilizes a continuous flow reactor to maintain a low reaction temperature, which enhances selectivity.

Experimental Workflow:

Caption: Workflow for low-temperature continuous bromination.

Procedure:

-

Prepare a solution of 108 grams (1.00 mol) of p-cresol in 370 grams of dichloroethane and cool it to between -10 and -5°C.[14]

-

Separately, prepare a solution of 156.8 grams (0.98 mol) of bromine in dichloroethane and cool it to the same temperature range.[14]

-

Introduce both solutions into a tubular reactor (e.g., 5 mm inner diameter, 500 mm length) at controlled flow rates.[14]

-

The reaction mixture exits the reactor into a collection flask equipped with a reflux condenser to absorb the hydrogen bromide gas generated. The temperature of the collected liquid is maintained between 10-20°C.[14]

-

After the reaction is complete, the solvent (dichloroethane) is recovered by distillation.[10]

-

The crude product is then purified by rectification to yield this compound with a purity of 99.8% and a yield of 93.2%.[10]

Method 2: Room Temperature Bromination in Chlorobenzene

This method offers a simpler setup by running the reaction at ambient temperature under a slight negative pressure.

Experimental Workflow:

Caption: Workflow for room temperature bromination.

Procedure:

-

In a bromination reactor, add 1 mole of p-cresol and 0.5-3 moles of chlorobenzene.[12]

-

Add 0.5-1.1 moles of a brominating agent (e.g., bromine) and conduct the bromination reaction at room temperature under a slight negative pressure (750-560 mm Hg).[12]

-

The hydrogen bromide produced is absorbed by water. After the addition of bromine is complete (over approximately 2 hours), the reaction is allowed to proceed for another 30 minutes.[12]

-

Dry air is then passed through the solution to remove residual HBr until the pH of the solution is between 5 and 6.[12]

-

The reaction mixture is transferred to a still, and the chlorobenzene is recovered by vacuum fractionation (e.g., at 200 mmHg).[12]

-

The final product is obtained by reduced pressure distillation (e.g., at 20 mmHg) of the fraction boiling at 102-104 °C, yielding this compound with 99% content and a 90% yield.[12]

Conclusion

The synthesis of this compound is a well-understood process, with the bromination of p-cresol being the most direct and widely employed method. The choice of solvent and temperature are critical parameters that influence the selectivity and efficiency of the reaction. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to produce this valuable chemical intermediate with high purity and yield. The continued exploration of its applications, particularly in pharmaceuticals, underscores its importance in modern chemistry.

References

- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. srinichem.com [srinichem.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 6627-55-0: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 6627-55-0 [chemicalbook.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]

- 10. CN101279896B - Preparation of this compound - Google Patents [patents.google.com]

- 11. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 12. CN101037378B - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-Bromo-4-methylphenol: Physical and Spectral Properties

For Immediate Release

This technical guide provides a comprehensive overview of the physical and spectral data for 2-Bromo-4-methylphenol (CAS No. 6627-55-0), a key intermediate in various chemical syntheses and a compound of interest for researchers in materials science and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed data and experimental protocols in a clear and accessible format.

Physical Properties

This compound is a substituted phenol that is also known as 2-Bromo-p-cresol. At room temperature, it typically presents as a clear, colorless to light yellow liquid.[1] Key physical data have been compiled and are presented in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO | |

| Molecular Weight | 187.03 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Melting Point | 16 °C | [2] |

| Boiling Point | 213-214 °C at 760 mmHg | [3] |

| Density | 1.547 g/mL at 25 °C | |

| Refractive Index | n²⁰/D 1.578 | [2] |

| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | [4] |

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Coupling Constant (J) [Hz] |

| 7.27 | Singlet | 1H | Ar-H | - |

| 7.01 | Doublet | 1H | Ar-H | 8.25 |

| 6.90 | Doublet | 1H | Ar-H | 8.24 |

| 5.37 | Singlet | 1H | -OH | - |

| 2.27 | Singlet | 3H | -CH₃ | - |

| Source: Beilstein Journals, Supplementary Information[5] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) [ppm] | Assignment |

| 150.03 | C-OH |

| 132.12 | Ar-C |

| 131.41 | Ar-C |

| 129.77 | Ar-C |

| 115.74 | Ar-C |

| 109.83 | C-Br |

| 20.19 | -CH₃ |

| Source: Beilstein Journals, Supplementary Information[5] |

IR Spectral Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3500 (broad) | O-H stretch |

| ~3000 | Aromatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1200 | C-O stretch |

| ~600 | C-Br stretch |

| Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., neat, KBr pellet, or solution). |

Mass Spectrometry Data

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. The major peaks observed in the mass spectrum are listed below.

| m/z | Interpretation |

| 188/186 | Molecular ion peak (M⁺, M⁺+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 107 | Loss of Br radical |

| 77 | Loss of Br and CH₂O |

| Source: NIST, PubChem[6][7] |

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound via Bromination of p-Cresol

Materials:

-

p-Cresol

-

Bromine

-

A suitable solvent (e.g., chloroform, dichloroethane)

-

Ice-salt bath

-

Reaction vessel (e.g., three-necked flask)

-

Stirring apparatus

-

Apparatus for reduced pressure distillation

Procedure:

-

Dissolve p-cresol in the chosen solvent within the reaction vessel.

-

Cool the solution to between -20°C and -5°C using an ice-salt bath.

-

Separately, prepare a solution of bromine in the same solvent and cool it to a similar temperature.

-

Slowly add the bromine solution to the p-cresol solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified duration.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction, typically by adding a reducing agent to consume any excess bromine.

-

Wash the organic layer with water and an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound [stenutz.eu]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 6627-55-0 [m.chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. This compound | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]

2-Bromo-4-methylphenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylphenol, a halogenated phenolic compound with applications in various scientific and industrial fields. This document details its chemical properties, synthesis protocols, and known biological activities, offering valuable information for professionals in research, development, and drug discovery.

Core Chemical and Physical Properties

This compound, also known as 2-bromo-p-cresol, is a substituted phenol with a bromine atom at the ortho position and a methyl group at the para position relative to the hydroxyl group. Its chemical structure lends it to a range of applications, from being an antimicrobial agent to a precursor in the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 6627-55-0 |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol |

| Appearance | Clear colorless to pale yellow liquid or white to off-white crystalline powder |

| Solubility | Slightly soluble in water |

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic bromination of p-cresol (4-methylphenol). Various protocols exist, differing in the choice of solvent, brominating agent, and reaction conditions. Below are summaries of common experimental approaches.

Experimental Protocol 1: Bromination using Bromine in a Chlorinated Solvent

This method involves the direct bromination of p-cresol using liquid bromine in a solvent such as chloroform or methylene dichloride at low temperatures.

Materials:

-

p-Cresol

-

Chloroform (or methylene dichloride)

-

Bromine

-

Water

Procedure:

-

In a four-necked flask, dissolve p-cresol (e.g., 2.00 moles) in chloroform (e.g., 2.51 moles).

-

In a separate funnel, prepare a solution of bromine (e.g., 2.30 moles) in chloroform (e.g., 3.75 moles).

-

Cool the p-cresol solution to -5 to 0°C with stirring.

-

Slowly add the bromine solution dropwise to the p-cresol solution, maintaining the low temperature. The addition may take several hours.

-

After the addition is complete, continue the reaction for a set period.

-

Wash the reaction mixture with water to remove hydrogen bromide. The organic layer can be washed until neutral.

-

The solvent is then removed by distillation, first at atmospheric pressure and then under reduced pressure, to yield the crude product.

-

Further purification can be achieved by vacuum distillation.[1][2]

Experimental Protocol 2: Continuous Bromination in a Tubular Reactor

For larger-scale synthesis, a continuous flow process can be employed to improve control over reaction conditions and enhance safety.

Materials:

-

p-Cresol

-

Dichloroethane

-

Bromine

Procedure:

-

Prepare a solution of p-cresol in dichloroethane and a separate solution of bromine in dichloroethane. Cool both solutions to between -20°C and -5°C.

-

Using pumps, feed the two solutions at controlled rates into a tubular reactor.

-

The reaction mixture exits the reactor into a receiving flask. The temperature of the reaction can be monitored and controlled.

-

The hydrogen bromide gas generated is typically absorbed in water.

-

After the reaction, the product mixture is worked up, which may include washing and solvent removal, followed by purification.[3]

Biological Activities and Mechanisms of Action

This compound is recognized for its antimicrobial properties and has been investigated for its potential antioxidant and anti-inflammatory effects.

Antimicrobial Activity

This compound is utilized as an antiseptic and preservative in various products, including personal care items.[4] Its mechanism of action against microorganisms is primarily attributed to the disruption of cell membranes.[4] This leads to the loss of cellular integrity and ultimately, cell death.[4]

Caption: Antimicrobial mechanism of this compound.

Potential Antioxidant and Anti-inflammatory Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to other phenolic antioxidants, such as butylated hydroxytoluene (BHT), suggests potential mechanisms of action.

Proposed Antioxidant Mechanism: Phenolic compounds are known to act as free radical scavengers. The hydroxyl group on the phenol ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance.

Caption: Proposed free radical scavenging mechanism of this compound.

Proposed Anti-inflammatory Pathway: Many phenolic compounds exhibit anti-inflammatory properties by inhibiting key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. It is hypothesized that this compound, like other related compounds, may interfere with this pathway, leading to a reduction in the inflammatory response.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Applications in Drug Development and Research

The chemical structure of this compound makes it a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecules with potential therapeutic applications. Its established antimicrobial properties also make it a compound of interest for the development of new antiseptic and preservative agents.

Safety and Handling

This compound is considered to be a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: The information on signaling pathways is based on the known activities of structurally related compounds and should be considered proposed mechanisms for this compound pending direct experimental verification.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylphenol, a substituted phenolic compound, serves as a versatile intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. Its chemical behavior is dictated by the interplay of the hydroxyl, methyl, and bromine substituents on the aromatic ring. This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key data, detailed experimental protocols, and visual representations of its chemical transformations and analytical workflows.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.04 g/mol |

| CAS Number | 6627-55-0 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 213-214 °C |

| Density | 1.547 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.576-1.579 |

| Solubility | Slightly soluble in water; soluble in chloroform and methanol |

| pKa | 8.73 ± 0.18 (Predicted) |

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methyl protons, and hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Resonances for seven distinct carbon atoms. |

| IR (Neat) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Br bonds. |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. |

Stability Profile

This compound is generally stable under standard laboratory conditions. However, its stability can be compromised by exposure to heat, light, and certain chemical environments.

Storage and Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Handling: Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Degradation Pathways: Forced degradation studies are crucial to understanding the potential degradation products and pathways of a molecule. While specific studies on this compound are not extensively published, the degradation of brominated phenols generally proceeds through the following pathways:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This can be accelerated by exposure to air, light, and metal impurities.

-

Photodegradation: Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to dehalogenation.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of hydrogen bromide and other brominated phenols.

Experimental Protocol: Forced Degradation Study

This protocol is a general guideline for conducting a forced degradation study on this compound, adapted from studies on related compounds. The goal is to achieve 5-20% degradation to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C and monitor the reaction by HPLC at regular intervals (e.g., 2, 4, 8, 24 hours).

-

Once the target degradation is achieved, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at 60°C and monitor by HPLC.

-

Neutralize with 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, and monitor by HPLC.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C).

-

At specified time points, dissolve a portion of the sample in the initial solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a quartz cuvette to light in a photostability chamber.

-

Analyze the sample by HPLC at various time points.

-

Analysis:

-

For each condition, analyze the stressed samples by a validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

-

Calculate the percentage of degradation.

Reactivity Profile

The reactivity of this compound is characterized by the functional groups present on the benzene ring. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methyl group is a weak activating group, and the bromine atom is a deactivating group but also an ortho, para-director.

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic bromination of p-cresol.

Materials:

-

p-Cresol

-

Bromine

-

Dichloromethane (or other suitable solvent like chloroform or carbon tetrachloride)[1][2][3]

-

Water

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-cresol (e.g., 1.00 mole) in dichloromethane.

-

Cool the solution to -5 to 5 °C using an ice-salt bath.

-

In the dropping funnel, prepare a solution of bromine (e.g., 1.05 moles) in dichloromethane.

-

Add the bromine solution dropwise to the p-cresol solution while maintaining the temperature between -5 and 5 °C. The addition rate should be controlled to manage the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 7.5 hours) until the reaction is complete (monitored by TLC or GC).[1]

-

Quench the reaction by adding water to wash out hydrogen bromide.

-

Separate the organic layer and wash it with water and then with a sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by distillation under reduced pressure.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

This is a general protocol that can be adapted for the coupling of this compound with various boronic acids.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.2 mmol).

-

Add the palladium catalyst (0.05 mmol).

-

Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This general protocol can be adapted for the amination of this compound with various primary or secondary amines.

Materials:

-

This compound

-

Amine (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

-

Ligand (e.g., BINAP, 8 mol%)

-

Base (e.g., Cs₂CO₃, 10 equivalents)

-

Toluene (anhydrous)

Procedure:

-

In a reaction vessel, combine this compound (1 equiv.), the amine (1.5 equiv.), the base (10 equiv.), the palladium catalyst (0.05 equiv.), and the ligand (0.08 equiv.) in toluene.

-

Degas the mixture and stir at 110 °C under a nitrogen atmosphere for 8 hours.

-

Cool the reaction mixture, filter through celite, and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography.

Oxidation to Quinone

General Conditions:

-

Oxidizing agents: Chromic acid, Fremy's salt, or other strong oxidizing agents can be used.

-

Reaction conditions: The reaction is typically carried out in an acidic medium.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its stability under standard conditions allows for its convenient storage and handling. The presence of the hydroxyl and bromo functionalities enables a wide range of chemical transformations, most notably electrophilic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further investigation into its specific degradation products and the optimization of its various chemical transformations will continue to enhance its utility as a versatile building block in organic synthesis.

References

In-Depth Technical Guide: Toxicological and Safety Data for 2-Bromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety information for 2-Bromo-4-methylphenol. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct toxicological data for this compound is limited; therefore, this guide incorporates data from structurally related substituted phenols to provide a potential toxicological profile. All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment.

Chemical and Physical Properties

This compound, also known as 2-Bromo-p-cresol, is a substituted phenol with the chemical formula C₇H₇BrO.[1][2] It is classified as a combustible liquid and is recognized as an irritant that can be harmful if swallowed or in contact with skin.[1][3][4]

| Property | Value | Reference |

| CAS Number | 6627-55-0 | [1][2] |

| Molecular Formula | C₇H₇BrO | [1][2] |

| Molecular Weight | 187.03 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [3][5] |

| Boiling Point | 213-214 °C | |

| Density | 1.547 g/mL at 25 °C | |

| Refractive Index | n20/D 1.578 | |

| Solubility | Slightly soluble in water | [5][6] |

Toxicological Data

Acute Toxicity

While specific LD50 and LC50 values for this compound are not available, it is classified as harmful if swallowed or in contact with skin.[1][4] It is also known to cause skin, eye, and respiratory tract irritation.[1][3][5]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific information available regarding the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.[3] Standard toxicological screening for these endpoints does not appear to have been conducted or publicly reported for this specific compound.

Read-Across Toxicological Profile of Substituted Phenols

Due to the lack of specific data, a read-across approach based on the toxicology of substituted phenols is necessary to infer potential hazards. The toxicity of substituted phenols is often linked to two main properties: hydrophobicity (log P) and electronic effects (pKa or Hammett sigma constants).[7]

-

Mechanism of Toxicity: The toxicity of many substituted phenols is associated with their ability to form phenoxyl-free radicals, which can be disruptive to cells.[8] Phenol itself is a protoplasmic poison that can denature proteins and lead to cell necrosis.[9] Substituted phenols may also exert toxicity by uncoupling oxidative phosphorylation.[9]

-

General Trends: Substituted phenols with electron-releasing groups tend to form potentially toxic phenoxyl-free radicals, while those with electron-withdrawing groups may exert toxicity primarily through lipophilicity.[10]

Experimental Protocols for Toxicological Assessment

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the safety of chemical substances.[11][12] The following are detailed methodologies for key experiments that would be required to assess the toxicological profile of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance with a reduced number of animals.[13]

Experimental Workflow:

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[14][15][16][17]

Experimental Workflow:

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[18][19][20][21]

Experimental Workflow:

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.[22][23][24][25][26]

Experimental Workflow:

Caption: Workflow for the In Vivo Micronucleus Test.

Potential Signaling Pathways in Phenol-Induced Toxicity

While specific signaling pathways for this compound have not been elucidated, the toxicity of phenols, in general, can be attributed to mechanisms that lead to cellular stress and damage. A plausible general pathway is illustrated below.

Caption: A generalized signaling pathway for phenol-induced cellular toxicity.

This diagram illustrates that upon exposure, this compound could undergo metabolism, potentially leading to the formation of phenoxyl radicals. This, along with direct effects like protein denaturation, can induce oxidative stress, resulting in damage to DNA, mitochondria, and cell membranes, ultimately leading to cell death.

Conclusion

The available data on the toxicology of this compound is limited, necessitating a cautious approach to its handling and use. While it is classified as an irritant and harmful upon acute exposure, comprehensive studies on its genotoxicity, carcinogenicity, and reproductive toxicity are lacking. The provided experimental protocols outline the necessary steps to fully characterize its toxicological profile. In the absence of specific data, a read-across approach from the broader class of substituted phenols suggests that the primary mechanisms of toxicity may involve the generation of free radicals and subsequent oxidative stress. Further research is essential to definitively establish the safety profile of this compound for its various applications.

References

- 1. This compound | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. biotoxicity.com [biotoxicity.com]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. chemview.epa.gov [chemview.epa.gov]

- 19. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 20. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. inotiv.com [inotiv.com]

- 23. criver.com [criver.com]

- 24. nucro-technics.com [nucro-technics.com]

- 25. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 26. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Bromo-4-methylphenol and Its Analogs for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylphenol and its diverse analogs represent a class of phenolic compounds that have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and drug development. Possessing a core structure amenable to a variety of chemical modifications, these compounds have demonstrated a broad spectrum of biological activities, including potent antioxidant, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive literature review of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows to support ongoing research and development efforts.

Chemical and Physical Properties of this compound

This compound, also known as 2-bromo-p-cresol, is a white to off-white crystalline solid with a slight phenolic odor. Its fundamental structure consists of a phenol ring substituted with a bromine atom at the ortho position and a methyl group at the para position relative to the hydroxyl group. This compound is sparingly soluble in water but exhibits good solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6627-55-0 | |

| Molecular Formula | C₇H₇BrO | |

| Molecular Weight | 187.03 g/mol | |

| Melting Point | 49-50 °C | |

| Boiling Point | 213-214 °C | |

| Density | 1.547 g/mL at 25 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Sparingly soluble in water |

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound involves the electrophilic bromination of p-cresol (4-methylphenol). Various brominating agents and solvent systems have been employed to optimize the yield and selectivity of this reaction.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the direct bromination of p-cresol using molecular bromine in a suitable solvent.

Materials:

-

p-Cresol (4-methylphenol)

-

Liquid Bromine

-

Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

-

Nitrogen gas

-

Apparatus for distillation

Procedure:

-

Dissolve p-cresol in the chosen solvent (e.g., CCl₄) in a reaction vessel equipped with a dropping funnel and a gas outlet.

-

Slowly add a solution of liquid bromine dissolved in the same solvent to the reaction mixture at a controlled temperature, typically around 30°C, over several hours.

-

Continuously scrub the off-gases (HBr) in water.

-

After the addition is complete, maintain the reaction mixture at the same temperature for an additional period to ensure the reaction goes to completion.

-

Monitor the progress of the reaction by gas chromatography until the starting material (p-cresol) is consumed.

-

Purge the reaction mixture with nitrogen gas to remove any dissolved HBr.

-

The solvent is then removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.

A variety of analogs can be synthesized by modifying the starting materials and reaction conditions. For instance, diaryl methanes and diarylmethanones can be prepared through acylation and alkylation reactions of substituted benzenes and benzoic acids, followed by demethylation with agents like boron tribromide (BBr₃) to yield the final bromophenol derivatives.

Caption: General workflow for the synthesis of this compound and its analogs.

Biological Activities

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The introduction of bromine atoms to the phenol ring can modulate this activity. The antioxidant potential of this compound and its analogs has been evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compounds (this compound and its analogs)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compounds and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or control solution to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Table 2: Antioxidant Activity of this compound Analogs

| Compound | Assay | IC₅₀ (µM) | Reference |

| Analog 1 (Diaryl Methane Derivative) | DPPH | 15.8 | |

| Analog 2 (Diarylmethanone Derivative) | ABTS | 22.5 | |

| Analog 3 (N-heterocyclic Hybrid) | DPPH | 9.2 | |

| This compound | DPPH | 35.1 |

Anticancer Activity

Several analogs of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HepG2)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Table 3: Anticancer Activity of this compound Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Analog 4 (N-heterocyclic Hybrid) | A549 (Lung Cancer) | 5.8 | |

| Analog 5 (Diaryl Methane Derivative) | HepG2 (Liver Cancer) | 12.3 | |

| Analog 6 (Diarylmethanone Derivative) | MCF-7 (Breast Cancer) | 8.9 |

ROS-Mediated Apoptotic Pathway

The anticancer effect of certain bromophenol derivatives is linked to their ability to induce oxidative stress within cancer cells, leading to apoptosis. This process involves a complex signaling cascade.

Caption: Simplified ROS-mediated intrinsic apoptotic pathway induced by bromophenol analogs.

Enzyme Inhibition

Analogs of this compound have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), carbonic anhydrases (CAs), and protein tyrosine kinases (PTKs). This inhibitory activity opens avenues for their potential use in treating neurodegenerative diseases, glaucoma, and cancer.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Ellman's method is a widely used spectrophotometric method to determine AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer solution (e.g., phosphate buffer)

-

Test compounds

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the buffer, test compound (or control), and AChE enzyme solution.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm) over time.

-

The rate of reaction is calculated, and the percentage of inhibition is determined. The IC₅₀ and inhibitor constant (Ki) values can then be calculated.

Table 4: Enzyme Inhibitory Activity of this compound Analogs

| Compound | Target Enzyme | Ki (nM) | Reference |

| Analog 7 (Diaryl Methane Derivative) | Acetylcholinesterase (AChE) | 7.92 | |

| Analog 8 (Diaryl Methane Derivative) | Carbonic Anhydrase I (hCA I) | 2.53 | |

| Analog 9 (Diaryl Methane Derivative) | Carbonic Anhydrase II (hCA II) | 1.63 |

Structure-Activity Relationship (SAR)

The biological activity of bromophenol analogs is highly dependent on their chemical structure. Key structural features that influence activity include the number and position of bromine atoms, the nature of the substituents on the aromatic ring, and the overall lipophilicity of the molecule. A systematic exploration of these structural modifications can lead to the identification of compounds with enhanced potency and selectivity.

Caption: Logical relationship between structural modifications and biological activity of bromophenol analogs.

Conclusion

This compound and its analogs constitute a promising class of compounds with a wide range of biological activities that are of significant interest to the pharmaceutical and life sciences industries. Their versatile chemical scaffold allows for the generation of large libraries of derivatives with potentially enhanced therapeutic properties. This technical guide has provided a consolidated overview of the synthesis, biological evaluation, and mechanistic insights into this important class of molecules. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers and developers in the pursuit of novel therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

A Technical Guide to 2-Bromo-4-methylphenol: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylphenol (CAS No. 6627-55-0), a key intermediate in the synthesis of various drugs and chemicals. This document details its commercial availability from various suppliers, outlines its chemical and physical properties, and provides detailed experimental protocols for its synthesis.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, with purities typically ranging from 96% to over 99.5%. The compound is also known by its synonyms: 2-Bromo-p-cresol and 3-Bromo-4-hydroxytoluene. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | B72809 | 96% | 5G |

| Fisher Scientific / Thermo Scientific Chemicals | B21701 | 97% | 5 g, 25 g |

| TCI Chemicals (India) | B0808 | min. 98.0 % | 25G, 500G |

| Alfa Aesar (now Thermo Scientific) | B21701 | 97% | 5 g, 25 g |

| Chem-Impex International, Inc. | MFCD00002151 | ≥ 99% (GC) | 100G |

| CookeChem | A1487712 | 96% | 5G, 25G, 100G, 500G |

| Aladdin Scientific | ALA-C106036-100g | min 98% (GC) | 100 grams |

| Conier Chem&Pharma Limited | - | 99.00% | Inquire |

| Henan Lihao Chem Plant Limited | - | 99% | Inquire |

Physicochemical Properties

This compound is a colorless to yellow liquid with a phenol-like odor.[1][2] It is slightly soluble in water.[1][3] Key quantitative properties are summarized below.

| Property | Value |

| Molecular Formula | C7H7BrO[4] |

| Molecular Weight | 187.03 g/mol [4] |

| CAS Number | 6627-55-0[4] |

| Boiling Point | 213-214 °C |

| Melting Point | 16 °C[1] |

| Density | 1.547 g/mL at 25 °C |

| Refractive Index | n20/D 1.578 |

| Flash Point | 113 °C (closed cup) |

Synthesis of this compound

The primary synthetic route to this compound is through the bromination of 4-methylphenol (p-cresol).[5] The reaction is typically carried out in the absence of light to prevent the formation of byproducts.[5] Various solvents and brominating agents can be employed, and the reaction temperature is a critical parameter to control selectivity and yield.[5][6]

A general workflow for the synthesis is depicted in the following diagram:

Experimental Protocols

Several methods for the synthesis of this compound have been described in the literature, particularly in patents. Below are detailed protocols adapted from these sources.

Protocol 1: Bromination in Dichloroethane at Low Temperature [6]

This protocol describes a continuous flow synthesis method.

-

Materials:

-

4-methylphenol (p-cresol)

-

Bromine

-

Dichloroethane

-

Ice-salt bath

-

Tubular reactor (e.g., 5 mm inner diameter, 500 mm length)

-

Receiving flask (three-necked)

-

-

Procedure:

-

Prepare a solution of 108 g (1.00 mol) of p-cresol in 370 g of dichloroethane in a three-necked flask.

-

Cool the p-cresol solution to between -10 and -5°C using an ice-salt bath.

-

In a separate vessel, cool a solution of 156.8 g (0.98 mol) of bromine in dichloroethane to between -10 and -5°C.

-

Feed the cooled p-cresol solution into the tubular reactor at a rate of 47.8 g per minute.

-

Simultaneously, feed the cooled bromine solution into the tubular reactor at a rate of 52.7 g per minute.

-

The reaction mixture exits the reactor into a receiving three-necked flask.

-

The crude product can then be purified by fractional distillation under reduced pressure to yield this compound with a purity of >99.5%.[5]

-

Protocol 2: Bromination in Chlorobenzene at Room Temperature [7]

This method utilizes a slight negative pressure and room temperature conditions.

-

Materials:

-

p-cresol

-

Chlorobenzene

-

Brominating agent (e.g., Bromine)

-

Bromination reactor

-

Apparatus for reduced pressure distillation

-

-

Procedure:

-

To a bromination reactor, add 1 mol of p-cresol, 0.5-3 mol of chlorobenzene, and 0.5-1.1 mol of a brominating agent.

-

Conduct the bromination reaction at room temperature under a slight negative pressure (750-560 mm Hg).

-

The hydrogen bromide generated during the reaction is absorbed by water.

-

After the addition of the brominating agent is complete (e.g., over 2 hours), allow the reaction to proceed for an additional 30 minutes.

-

Introduce dry air to remove residual HBr until the pH of the solution is between 5 and 6.

-

Transfer the reaction mixture to a distillation apparatus and recover the chlorobenzene under vacuum (e.g., 200 mmHg).

-

The crude product is then distilled under reduced pressure (e.g., 20 mmHg) at 102-104 °C to obtain this compound with a purity of 99%.

-

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. While specific signaling pathways are not detailed in the provided search results, bromophenol derivatives, in general, are known to exhibit a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[8] The bromo- and methyl- substitutions on the phenol ring provide sites for further chemical modification.

-

Antimicrobial Agent: The compound itself has antimicrobial properties and is used in the formulation of disinfectants and preservatives.[9][10][11]

-

Chemical Synthesis: It is used as an intermediate in the synthesis of various other chemicals.[5]

The following logical diagram illustrates the relationship between the starting material, the intermediate, and its potential applications.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound , 96% , 6627-55-0 - CookeChem [cookechem.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 6. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101037378B - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CAS 6627-55-0: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-methylphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromo-4-methylphenol, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. Understanding the solubility of this compound is critical for its purification, formulation, and application in further chemical reactions. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a typical synthesis workflow.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder with a slight phenolic odor.[1] Its fundamental properties are summarized below:

| Property | Value |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol |

| Melting Point | 54-55 °C |

| Boiling Point | 245-247 °C |

| Density | 1.554 ± 0.06 g/cm³ (at 20 °C) |

| pKa | 8.73 ± 0.18 (Predicted) |

Solubility Data

| Solvent | Solubility | Notes |

| Water | Slightly soluble, Sparingly soluble[1][2][3][4][5] | - |

| Chloroform | Soluble[2][6][7] | - |

| Methanol | Soluble[2][6][7] | - |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be needed. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (26.73 mM)[8] | Results in a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (26.73 mM)[8] | Results in a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (26.73 mM)[8] | Results in a clear solution. |